molecular formula C23H20FN3O4 B15007646 (5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione

(5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione

Cat. No.: B15007646
M. Wt: 421.4 g/mol
InChI Key: ZASWJSXUVCWTRB-GHRIWEEISA-N
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Description

(5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole moiety, a fluorophenoxy group, and a pyrimidine dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution, where a fluorinated phenol reacts with an appropriate leaving group.

    Construction of the Pyrimidine Dione Core: The pyrimidine dione core can be synthesized through a condensation reaction between a urea derivative and a β-dicarbonyl compound.

    Final Coupling and Cyclization: The final step involves coupling the indole moiety with the pyrimidine dione core, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Fluorophenoxy Compounds: Molecules with a fluorophenoxy group, such as fluoxetine (an antidepressant).

    Pyrimidine Dione Derivatives: Compounds with a pyrimidine dione core, such as uracil and thymine.

Uniqueness

The uniqueness of (5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

(5E)-1-ethyl-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H20FN3O4/c1-2-27-22(29)17(21(28)25-23(27)30)13-15-14-26(19-9-5-3-7-16(15)19)11-12-31-20-10-6-4-8-18(20)24/h3-10,13-14H,2,11-12H2,1H3,(H,25,28,30)/b17-13+

InChI Key

ZASWJSXUVCWTRB-GHRIWEEISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)/C(=O)NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)C(=O)NC1=O

Origin of Product

United States

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